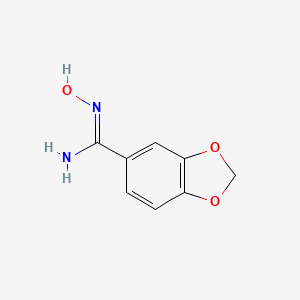

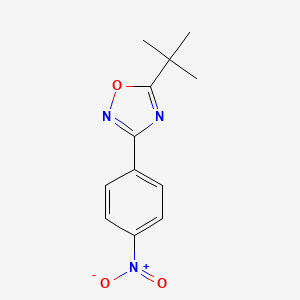

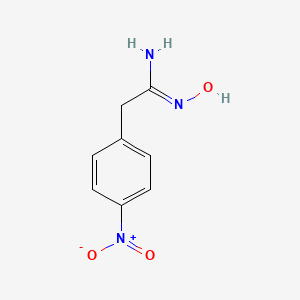

9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbazole derivatives, such as 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone, are of significant interest in the field of organic chemistry due to their unique electronic properties and their utility as building blocks in various applications, including synthetic, pharmaceutical, and material chemistry. The presence of substituents on the carbazole ring can greatly influence the chemical behavior and properties of these compounds .

Synthesis Analysis

The synthesis of carbazole derivatives typically involves palladium-catalyzed coupling reactions, as seen in the preparation of 9-phenylcarbazole ethynylene monodendrons . Similarly, the compound N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, indicating that carbazole aldehydes can be used to introduce various substituents at the nitrogen atom of the carbazole ring . The presence of an amino group at position 3 of the carbazole ring, as in 3-amino-9-ethylcarbazole, allows for unique reactivity and the potential for cyclization reactions involving the amino group and positions C-2 and/or C-4 .

Molecular Structure Analysis

The molecular structure of carbazole derivatives is confirmed using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the substituents attached to the carbazole core.

Chemical Reactions Analysis

Carbazole derivatives exhibit a range of chemical reactivities depending on the nature of the substituents. For instance, 3,6-substituted carbazoles show reversible oxidation, and the potential is influenced by the substituents. Unprotected carbazoles can undergo dimerization upon oxidation . The amino group on 3-amino-9-ethylcarbazole demonstrates unique reactivity, allowing for a variety of reactions, including cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, the solubility of high generation monodendrons based on 9-phenylcarbazole is limited, but they are soluble in carbon disulfide, a solvent with high polarizability . The electrochemical properties, such as oxidation potentials, are affected by the nature and position of substituents on the carbazole ring . The presence of long-range through-space interactions has been suggested by fluorescence studies in higher members of the monodendron series .

Scientific Research Applications

Application in the Synthesis of Poly (Vinyl Acetal)s (PVAcs)

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone is used in the synthesis of poly (vinyl acetal)s (PVAcs) . PVAcs are a type of polymer that have a wide range of applications, including in the production of coatings, adhesives, and films.

Application as an Organic Photoconductor

- Specific Scientific Field : Photophysics .

- Summary of the Application : 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone is used as an organic photoconductor . Organic photoconductors are materials that conduct electricity under light and have applications in photocopiers, laser printers, and organic photovoltaic cells.

Application as a Charge Transporting Molecule for Nonlinear Optics (NLO)

- Specific Scientific Field : Nonlinear Optics .

- Summary of the Application : 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone is used as a charge transporting molecule for nonlinear optics (NLO) applications . NLO is a branch of optics that studies the interaction of light with matter where the response of the material is nonlinear.

Application in Organic Light-Emitting Diodes (OLEDs)

- Specific Scientific Field : Optoelectronics .

- Summary of the Application : 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone is used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are a type of light-emitting diode in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.

Application in Hole Transport Materials (HTMs)

- Specific Scientific Field : Materials Science .

- Summary of the Application : 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone is used as a hole transport material (HTM) . HTMs are materials that facilitate the movement of positive charges or “holes”. They are commonly used in electronic devices such as OLEDs and solar cells.

Safety And Hazards

While handling 9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone, suitable protective equipment should be worn to prevent the dispersion of dust . Hands and face should be thoroughly washed after handling. If dust or aerosol will be generated, a local exhaust should be used . Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name |

N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3/b23-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXUHIZLHNDFJT-XQNSMLJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=C(C=C2)/C=N/N(C)C3=CC=CC=C3)C4=CC=CC=C41 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethylcarbazole-3-carboxaldehyde N-Methyl-N-phenylhydrazone | |

CAS RN |

75232-44-9 |

Source

|

| Record name | N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Tert-butoxycarbonyl)amino]-5-phenylpentanoic acid](/img/structure/B1336913.png)

![4H,6H-thieno[3,4-c]isoxazol-3-amine](/img/structure/B1336931.png)

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)